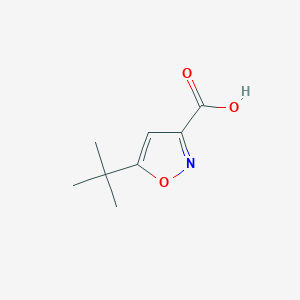

5-(Tert-butyl)isoxazole-3-carboxylic acid

説明

Significance of Isoxazole (B147169) Core in Medicinal Chemistry and Drug Discovery

The isoxazole nucleus is of paramount importance in medicinal chemistry, where it is recognized for its ability to impart favorable physicochemical and biological properties to therapeutic agents. bohrium.comwisdomlib.org Its inclusion in a molecule can enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity. daneshyari.com The structural features of the isoxazole ring allow for multiple non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition at biological targets. daneshyari.com

The journey of isoxazole-containing drugs began with the discovery of naturally occurring antibiotics and the subsequent development of synthetic derivatives. An early example is cycloserine, a natural antibiotic with an isoxazole moiety, known for its anti-tubercular activity. researchgate.net The mid-20th century saw the introduction of isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, which were specifically designed to resist degradation by bacterial β-lactamase enzymes. researchgate.net Another significant milestone was the development of sulfa drugs like sulfamethoxazole (B1682508) and sulfisoxazole, which became mainstays in the treatment of bacterial infections. researchgate.netnih.gov This evolution continued with the creation of drugs for a wider range of conditions, including the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic agent leflunomide, showcasing the scaffold's versatility. researchgate.netresearchgate.net

In drug discovery, a "privileged pharmacophore" is a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of biological activities. The isoxazole ring is considered such a scaffold. nih.govrsc.org Its five-membered aromatic structure is sterically compact yet electronically versatile. bohrium.com The presence of both a nitrogen and an oxygen atom provides sites for hydrogen bonding, while the aromatic ring can engage in pi-stacking interactions. daneshyari.com Medicinal chemists can strategically modify different positions of the isoxazole ring to fine-tune a compound's potency, selectivity, and pharmacokinetic properties, making it a highly adaptable core for developing new therapeutic agents. mdpi.com

The structural versatility of the isoxazole core has led to the development of derivatives with a wide spectrum of therapeutic applications. wisdomlib.orgrsc.org These compounds have been successfully developed into drugs for treating a variety of diseases. daneshyari.com The diverse biological activities underscore the importance of the isoxazole scaffold in medicinal chemistry. researchgate.net Key therapeutic areas where isoxazole derivatives have made a significant impact include their use as anti-inflammatory, antimicrobial, anticancer, and antitubercular agents, as well as enzyme inhibitors. daneshyari.comnih.govnih.gov

Table 1: Therapeutic Applications and Examples of Isoxazole Derivatives

| Therapeutic Application | Description | Example Drug(s) |

|---|---|---|

| Anti-inflammatory | These compounds often act by inhibiting enzymes like Cyclooxygenase-2 (COX-2), which are involved in the inflammatory cascade. nih.gov | Valdecoxib |

| Antimicrobial | This broad category includes antibacterial and antifungal agents. Isoxazole-containing antibiotics often inhibit essential bacterial enzymes. researchgate.net | Sulfamethoxazole, Cloxacillin, Flucloxacillin |

| Anticancer | Derivatives have been developed to target various mechanisms in cancer cells, including the inhibition of crucial enzymes like Hsp90 or tubulin polymerization. bohrium.comnih.gov | Acivicin |

| Antitubercular | Certain isoxazoles show potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov | Cycloserine |

| Enzyme Inhibitors | The isoxazole scaffold is used to design inhibitors for various enzymes, playing a role in treating diseases from cancer to neurodegenerative disorders. nih.gov | Leflunomide (inhibits dihydroorotate (B8406146) dehydrogenase) |

| Anticonvulsant | These agents are used in the treatment of epilepsy and other seizure disorders. researchgate.net | Zonisamide |

| Antidepressant | Some isoxazoles act as monoamine oxidase inhibitors, used to treat symptoms of depression. researchgate.net | Isocarboxazid |

Introduction to 5-(Tert-butyl)isoxazole-3-carboxylic Acid as a Specific Isoxazole Derivative

Within the vast family of isoxazole compounds, this compound (CAS No: 90607-21-9) is a specific derivative noted for its distinct substitution pattern. sigmaaldrich.comequationchemical.com Its molecular structure consists of the core isoxazole ring functionalized with a bulky tert-butyl group at the 5-position and a carboxylic acid group at the 3-position.

The chemical landscape of isoxazoles is largely defined by the nature and position of their substituents. This compound is a 3,5-disubstituted isoxazole, a common substitution pattern explored in medicinal chemistry. researchgate.net The two substituents confer distinct properties:

Tert-butyl group (at C5): This large, non-polar alkyl group provides significant steric bulk and increases the lipophilicity (fat-solubility) of the molecule.

Carboxylic acid group (at C3): This is a polar, acidic functional group that can act as a hydrogen bond donor and acceptor. It provides a reactive handle for further chemical modifications.

This combination of a bulky, lipophilic moiety and a polar, reactive functional group on a privileged heterocyclic scaffold makes it a distinct entity among substituted isoxazoles.

The research focus on this compound is primarily driven by its utility as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly for structure-activity relationship (SAR) studies. nih.govacs.org The rationale can be broken down as follows:

Synthetic Handle: The carboxylic acid at the C3 position is a key functional group that can be readily converted into a wide array of other functional groups, such as amides, esters, and other derivatives. This allows for the systematic synthesis of a library of related compounds. nih.gov

Probing Molecular Interactions: In SAR studies, chemists systematically alter parts of a molecule to understand how changes affect its biological activity. The tert-butyl group at the C5 position can serve as a bulky, space-filling anchor to probe the size and shape of binding pockets in biological targets like enzymes or receptors. nih.gov

Therefore, while not necessarily an end-product therapeutic itself, this specific isoxazole derivative serves as a valuable starting point for discovering new and improved bioactive compounds.

Overview of Current Research Gaps and Future Directions

Despite significant advances in isoxazole chemistry, several research gaps and promising future directions remain. A primary area of ongoing research is the development of more efficient, sustainable, and cost-effective synthetic methodologies. rsc.org While many methods exist, there is a continuous need for strategies that offer higher yields, greater regioselectivity, and utilize environmentally benign reagents and conditions, such as microwave-induced or ultrasound-assisted synthesis. nih.govnih.gov

In the realm of medicinal chemistry, a major challenge is overcoming the emergence of drug-resistant pathogens. bohrium.com This necessitates the design and synthesis of novel isoxazole derivatives with new mechanisms of action to combat resistant strains of bacteria and fungi. bohrium.com Future research will likely focus on identifying new biological targets for isoxazole-based drugs. daneshyari.com

Furthermore, enhancing the selectivity of isoxazole-based therapeutic agents is a critical goal. nih.gov Many biologically active compounds suffer from off-target effects; therefore, future work will involve fine-tuning molecular structures to improve their specificity for desired biological targets, thereby minimizing potential side effects. acs.org This includes exploring the structure-activity relationships (SAR) of isoxazole derivatives in greater detail to understand how different substituents on the ring influence biological activity and selectivity. nih.gov

The development of multi-targeted therapies represents another key future direction. nih.govrsc.org Designing single isoxazole-based molecules that can modulate multiple biological targets simultaneously could offer new therapeutic strategies for complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org Additionally, the application of isoxazoles in personalized medicine is an emerging trend, aiming to tailor treatments based on individual patient profiles. nih.gov The unique chemical properties of the isoxazole ring make it an attractive scaffold for creating probes and diagnostic tools, further expanding its utility beyond therapeutics. The continued exploration of isoxazole chemistry is poised to play a vital role in addressing unmet medical needs and advancing chemical science. rsc.org

| Compound Name |

|---|

| This compound |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFOGDDBEDQGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589587 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-21-9 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isoxazole 3 Carboxylic Acid Scaffolds

Strategic Approaches to Isoxazole (B147169) Ring Formation

The formation of the isoxazole nucleus is the critical step in the synthesis of 5-(tert-butyl)isoxazole-3-carboxylic acid. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization reactions involve the formation of the heterocyclic ring from an acyclic precursor that already contains all the necessary atoms. These methods are often powerful for controlling the substitution pattern of the resulting isoxazole.

A robust method for the synthesis of 5-substituted isoxazol-3-ols, which exist in tautomeric equilibrium with 3-hydroxyisoxazoles and can be considered derivatives of isoxazole-3-carboxylic acids, is the cyclization of β-keto hydroxamic acids. mdpi.combeilstein-journals.org A significant advancement in this area is the use of N,O-diBoc-protected β-keto hydroxamic acids, which can be cyclized to yield 5-substituted 3-isoxazolols without the formation of the common 5-isoxazolone byproduct. mdpi.combeilstein-journals.org

This versatile, three-step procedure begins with the conversion of a carboxylic acid derivative, in this case, one that would introduce the tert-butyl group, into an acyl Meldrum's acid. Subsequent aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine leads to the N,O-diBoc-protected β-keto hydroxamic acid. The final step involves treatment with hydrochloric acid to facilitate cyclization to the desired 5-substituted 3-isoxazolol. mdpi.combeilstein-journals.org

| Step | Reaction | Key Reagents | Product |

| 1 | Acylation of Meldrum's acid | Carboxylic acid derivative (e.g., pivaloyl chloride), Meldrum's acid | Acyl Meldrum's acid |

| 2 | Aminolysis | N,O-bis(tert-butoxycarbonyl)hydroxylamine | N,O-diBoc-protected β-keto hydroxamic acid |

| 3 | Cyclization | Hydrochloric acid | 5-substituted 3-isoxazolol |

This method's primary advantage is the high regioselectivity, which cleanly affords the desired 5-substituted product.

A novel and efficient approach to the synthesis of 5-substituted isoxazoles involves the TEMPO-catalyzed reaction of propargylic ketones with trimethylsilyl (B98337) azide (B81097) (TMSN3). orgsyn.org This methodology provides a direct route to the isoxazole core from readily available starting materials. orgsyn.org For the synthesis of a 5-tert-butyl substituted isoxazole, the corresponding propargylic ketone would be 4,4-dimethyl-1-alkynyl-pentan-3-one. The reaction proceeds via a radical mechanism. orgsyn.org

While this method is effective for introducing a substituent at the 5-position, the introduction of a carboxylic acid group at the 3-position would require the use of a propargylic ketone with a suitable precursor to the carboxyl group on the alkyne terminus.

| Starting Material (Propargylic Ketone) | Reagents | Product |

| 4,4-dimethyl-1-phenyl-1-pentyn-3-one | TMSN3, TEMPO | 5-tert-butyl-3-phenylisoxazole |

| Ethyl 4-(tert-butyl)-4-oxobut-2-ynoate | TMSN3, TEMPO | Ethyl 5-tert-butylisoxazole-3-carboxylate |

The rearrangement of 2-carbonyl-2H-azirines to isoxazoles presents another synthetic avenue. beilstein-journals.org This isomerization can be promoted thermally or through catalysis, for instance with Fe(II) catalysts. beilstein-journals.org The synthesis of this compound via this route would likely involve the formation of a 2-tert-butyl-2-formyl-azirine intermediate, which would then rearrange to form 5-tert-butylisoxazole-3-carbaldehyde. Subsequent oxidation of the aldehyde would yield the target carboxylic acid.

It is important to note that the isomerization of sterically hindered isoxazoles, such as those with a 3-tert-butyl substituent, may not proceed under standard conditions and can sometimes lead to the formation of oxazoles instead. beilstein-journals.org

| Azirine Precursor | Conditions | Intermediate Product | Final Product |

| 2-tert-butyl-2-formyl-azirine | Heat or Fe(II) catalyst | 5-tert-butylisoxazole-3-carbaldehyde | This compound (after oxidation) |

1,3-dipolar cycloadditions are powerful and widely used reactions for the construction of five-membered heterocyclic rings, including isoxazoles. These reactions are typically concerted and offer a high degree of control over regioselectivity and stereoselectivity.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is a cornerstone of isoxazole synthesis. nih.gov For the preparation of this compound, the key precursors would be trimethylacetonitrile (B147661) oxide (pivalonitrile oxide) and an alkyne bearing a carboxyl group or a precursor thereof, such as ethyl propiolate.

The nitrile oxide can be generated in situ from the corresponding oxime, typically through oxidation. The cycloaddition with a terminal alkyne generally proceeds with high regioselectivity, leading to the 3,5-disubstituted isoxazole. sciforum.net

The reaction of trimethylacetonitrile oxide with ethyl propiolate would yield ethyl 5-tert-butylisoxazole-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. google.com

| Nitrile Oxide Precursor | Dipolarophile | Oxidant/Conditions | Product |

| Pivaldehyde oxime | Ethyl propiolate | Hypervalent iodine reagents | Ethyl 5-tert-butylisoxazole-3-carboxylate |

| Pivaldehyde oxime | Propiolic acid | Chloramine-T | This compound |

This method is highly versatile due to the wide range of commercially available or readily synthesized oximes and alkynes.

1,3-Dipolar Cycloaddition Reactions

Copper(I)-Catalyzed Procedures

Copper(I)-catalyzed reactions are a cornerstone for the synthesis of isoxazole rings, primarily through the [3+2] cycloaddition of alkynes and in situ-generated nitrile oxides. This approach is valued for its efficiency and high degree of regioselectivity. The copper catalyst facilitates the reaction, often allowing for milder conditions and broader substrate scope compared to uncatalyzed thermal cycloadditions.

The general mechanism involves the coordination of the copper(I) salt (e.g., CuI or CuCl) to the alkyne, which activates it for cycloaddition with the nitrile oxide dipole. Nitrile oxides are typically generated in the reaction mixture from precursors like aldoximes or hydroximoyl chlorides. Copper catalysis has been shown to be effective in various isoxazole syntheses, demonstrating its utility in constructing complex heterocyclic systems. iucr.org

Table 1: Overview of Copper(I)-Catalyzed Isoxazole Synthesis

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Dipolar Cycloaddition |

| Reactants | Terminal Alkyne, Nitrile Oxide (from precursor) |

| Catalyst | Typically Copper(I) salts (e.g., CuI, CuCl) |

| Key Advantage | High regioselectivity, mild reaction conditions |

| Mechanism | Activation of the alkyne via coordination to the Cu(I) center |

Metal-Free Synthetic Routes (e.g., using oxone in aqueous medium)

In alignment with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes for isoxazoles. These methods avoid the costs and potential toxicity associated with metal catalysts. nih.gov A notable example is the use of Oxone (potassium peroxymonosulfate) in an aqueous medium to facilitate the synthesis of 3,5-disubstituted isoxazoles. nih.gov

This process involves a one-pot reaction where an aldoxime reacts with an alkene or alkyne in the presence of Oxone at room temperature. nih.gov The proposed mechanism involves the oxidation of a halide salt by Oxone to generate an in situ hypohalous acid. This species then oxidizes the aldoxime to form the crucial nitrile oxide intermediate, which subsequently undergoes a 1,3-dipolar cycloaddition with the dipolarophile (alkyne) to yield the final isoxazole product. nih.gov The use of water as a solvent and the avoidance of any metal catalyst make this a highly environmentally benign procedure. nih.gov

Multi-Component Reactions (e.g., Joullié–Ugi three-component reaction)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. While the Joullié–Ugi three-component reaction, involving a 2H-azirine, a carboxylic acid, and an isocyanide, is a powerful tool for generating N-acylaziridines which can be subsequently converted to oxazole (B20620) derivatives, other MCRs are more directly applied to the synthesis of the isomeric isoxazole core. mdpi.comehu.es

A prevalent MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. ias.ac.in This condensation reaction proceeds under various catalytic conditions, including the use of green catalysts and solvents, to produce highly substituted isoxazol-5(4H)-one derivatives. ias.ac.inresearchgate.netscielo.br Another powerful MCR strategy is the consecutive Sonogashira coupling of acid chlorides with terminal alkynes, followed by a 1,3-dipolar cycloaddition with in situ generated nitrile oxides, which can be performed as a one-pot, three-component sequence to yield 3,4,5-trisubstituted isoxazoles. organic-chemistry.org

Table 2: Comparison of Multi-Component Reactions for Heterocycle Synthesis

| Reaction | Key Reactants | Primary Product |

|---|---|---|

| Joullié–Ugi Reaction | 2H-Azirine, Carboxylic Acid, Isocyanide | N-Acylaziridine (Oxazole precursor) mdpi.comehu.es |

| Isoxazol-5(4H)-one Synthesis | Aldehyde, β-Ketoester, Hydroxylamine | 4-Alkylidene-isoxazol-5(4H)-one ias.ac.in |

| Sonogashira/Cycloaddition | Acid Chloride, Terminal Alkyne, Hydroximinoyl Chloride | 3,4,5-Trisubstituted Isoxazole organic-chemistry.org |

Synthesis of this compound and its Direct Precursors

The synthesis of the specific target molecule, this compound, requires careful selection of starting materials and reaction pathways to ensure the correct placement of the tert-butyl group at the C5 position and the carboxylic acid function at the C3 position. This involves strategies for regioselective control and the use of precursors that contain or can be readily converted to the desired functionalities.

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

The most common method for the regioselective synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide (R¹-C≡N⁺-O⁻) and a terminal alkyne (H-C≡C-R²). nih.gov The regioselectivity of this reaction, which determines whether the R¹ group attaches to C3 and R² to C5 or vice-versa, is governed by both steric and electronic factors of the substituents. Generally, in the reaction between an aryl or alkyl nitrile oxide and a terminal alkyne, the major regioisomer formed is the 3,5-disubstituted isoxazole. A variety of methods have been developed to achieve this transformation with high regiocontrol. nih.gov

Table 3: Selected Regioselective Routes to 3,5-Disubstituted Isoxazoles

| Method | Key Reactants | Conditions/Reagents | Reference |

|---|---|---|---|

| One-Pot Cycloaddition | Aldehyde, Terminal Alkyne, Hydroxylamine | Deep Eutectic Solvent (DES) | nih.gov |

| HTIB-Mediated Synthesis | Aldoxime, Alkyne | Hydroxy(tosyloxy)iodobenzene (HTIB) | nih.gov |

| Ultrasound-Assisted Synthesis | Not specified | Catalyst-free, ultrasound irradiation | nih.gov |

| Ionic Liquid-Mediated | β-Diketone, Hydroxylamine | Butylmethylimidazolium salts ([BMIM]X) | nih.gov |

Introduction of the Tert-butyl Group at the 5-position

To synthesize 5-(tert-butyl)isoxazole derivatives, the tert-butyl moiety is typically introduced by using a starting material that already contains this group. In the context of a [3+2] cycloaddition, the most direct approach is to use a tert-butyl-substituted alkyne.

Using a Substituted Alkyne : The reaction of a suitable nitrile oxide precursor with 3,3-dimethyl-1-butyne (tert-butylacetylene) serves as a direct route. The cycloaddition places the tert-butyl group from the alkyne at the 5-position of the resulting isoxazole ring.

Using a Substituted β-Diketone Precursor : An alternative strategy involves the reaction of pivaloyl acetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine. google.com In this condensation reaction, the pivaloyl group (t-Bu-C(O)-) provides the carbon backbone that becomes the C4, C5, and the tert-butyl substituent of the isoxazole ring, while the nitrile group is positioned to form the C3 atom. This method has been used to produce 3-amino-5-(tert-butyl)isoxazole, which can serve as a precursor for further functionalization. google.com

Formation of the Carboxylic Acid Functionality at the 3-position

Introducing a carboxylic acid group at the 3-position of the isoxazole ring can be achieved through several synthetic strategies, often involving the use of a nitrile oxide precursor that carries a latent or protected carboxyl function.

Cycloaddition with an Ester-Containing Nitrile Oxide Precursor : A highly effective method is to perform the cycloaddition using a precursor such as ethyl 2-chloro-2-(hydroxyimino)acetate . This molecule, upon treatment with a base, generates a nitrile oxide with an ethyl ester group (-COOEt). When this nitrile oxide reacts with a 5-position precursor like 3,3-dimethyl-1-butyne, it directly yields ethyl 5-(tert-butyl)isoxazole-3-carboxylate. The final step is the simple hydrolysis of the ethyl ester to the desired carboxylic acid.

Oxidation of a 3-Position Precursor : If an isoxazole with a different functional group at the 3-position is synthesized (e.g., a methyl or formyl group), a subsequent oxidation step can be employed to form the carboxylic acid. However, incorporating the carboxyl functionality via the nitrile oxide precursor is often more direct and efficient.

Hydrolysis of a 3-Cyano Group : Synthesizing a 3-cyano-5-(tert-butyl)isoxazole provides another pathway. The nitrile group at the C3 position can be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

Optimization of Reaction Conditions (e.g., pH control, temperature, solvents)

The optimization of reaction conditions is a critical aspect of synthesizing isoxazole-3-carboxylic acid scaffolds, directly impacting reaction rate, yield, and purity of the final product. Key parameters that are frequently fine-tuned include temperature, solvent, and pH.

The choice of solvent is another determinant of reaction success. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. In the synthesis of oxazoles from carboxylic acids, a study found that while various solvents like DMSO, THF, and 1,4-dioxane (B91453) were tested, none provided better yields than dichloromethane (B109758) (CH₂Cl₂), indicating that the polarity and coordinating ability of the solvent are critical factors. acs.org

Control of pH is particularly important in reactions involving acidic or basic intermediates or catalysts. For the synthesis of 3,5-disubstituted isoxazoles from aryl 1,3-diketoesters and hydroxylamine hydrochloride, the reaction outcome is highly dependent on the pH of the medium. Acidic conditions predominantly yield the desired 3,5-isoxazole esters, whereas neutral or basic conditions can lead to the formation of different isomeric products like 4,5- and 2,3-dihydro-hydroxy-isoxazoles. nih.gov

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Increase from 60°C to 70°C | Improved yield of pyridone from isoxazole. | beilstein-journals.org |

| Temperature | Increase above 70°C (to 80-85°C) | Decreased yield due to resinification. | beilstein-journals.org |

| Solvent | CH₂Cl₂ vs. DMSO, THF, 1,4-dioxane | CH₂Cl₂ provided the best results in an oxazole synthesis. | acs.org |

| pH | Acidic | Favored formation of 3,5-isoxazole esters. | nih.gov |

| pH | Neutral/Basic | Led to different isomeric byproducts. | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazole derivatives to minimize environmental impact. bohrium.comniist.res.in These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. bohrium.comniist.res.in

Ultrasound-assisted synthesis has emerged as a powerful green technique. mdpi.comresearchgate.net Sonochemistry can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com This method often allows for shorter reaction times, milder conditions, and can sometimes be performed in greener solvents like water or even under solvent-free conditions, thereby reducing the reliance on volatile organic compounds. mdpi.comresearchgate.net The use of ultrasound aligns with green chemistry principles by reducing energy consumption and minimizing byproduct formation. mdpi.com

Microwave-assisted synthesis is another energy-efficient method that has been successfully employed for the synthesis of isoxazole derivatives. benthamdirect.com Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates and often resulting in higher yields and selectivity compared to conventional heating methods. benthamdirect.com

The use of environmentally benign solvents and catalysts is also a cornerstone of green isoxazole synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bohrium.com Some synthetic routes for isoxazoles have been successfully adapted to be carried out in an aqueous medium. nih.gov Furthermore, the development and use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. bohrium.com

| Green Approach | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Shorter reaction times, reduced energy consumption, higher yields, use of green solvents. | Synthesis of 4H-isoxazol-5-ones and other isoxazole scaffolds. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, high selectivity, improved yields. | Development of novel isoxazole derivatives from chalcones. | benthamdirect.com |

| Use of Green Solvents | Reduced toxicity and environmental impact. | Reactions in water or ionic liquids. | nih.govbohrium.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified workup. | Various catalyzed reactions for isoxazole synthesis. | bohrium.com |

Derivatization Strategies for this compound

The carboxylic acid group at the 3-position of the 5-(tert-butyl)isoxazole ring is a versatile handle for a wide range of chemical modifications. These derivatization strategies allow for the synthesis of a diverse library of compounds for various research applications.

Esterification Reactions

Esterification of the carboxylic acid group is a common derivatization strategy. The tert-butyl group is a valuable protecting group for carboxylic acids due to its stability towards nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme.de Several methods exist for the synthesis of tert-butyl esters from carboxylic acids. Traditional methods often involve the use of tert-butanol (B103910) or isobutene with a strong acid catalyst. thieme.de More modern approaches utilize tert-butylating agents like di-tert-butyl dicarbonate (B1257347) or tert-butyl trichloroacetimidate. thieme.deresearchgate.net Another effective method involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with tert-butyl alcohol in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). researchgate.net

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| tert-Butanol/Isobutene | Concentrated H₂SO₄ | Traditional method, harsh conditions. | thieme.de |

| Di-tert-butyl dicarbonate | Base (e.g., DMAP) | Common tert-butylating agent. | thieme.de |

| tert-Butyl trichloroacetimidate | Catalytic BF₃·OEt₂ | Efficient reagent for tert-butyl ester formation. | researchgate.net |

| EDC/HOBt, then t-BuOH/DMAP | In-situ formation of benzotriazole ester. | Mild conditions, good yields. | researchgate.net |

Amidation and Peptide Coupling Techniques (e.g., DCC/HOBT)

The formation of amides from the carboxylic acid is a key transformation, often accomplished using peptide coupling techniques. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A widely used combination of reagents is dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (HOBt). peptide.comnih.gov In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with HOBt to form an active ester, which subsequently reacts with the amine to form the desired amide with minimized risk of racemization. peptide.comnih.govresearchgate.net The byproduct of this reaction, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be removed by filtration. peptide.com Other carbodiimides like diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also commonly used, often in conjunction with HOBt or other additives. peptide.comnih.gov The use of EDC with DMAP and a catalytic amount of HOBt has been shown to be effective for the coupling of electron-deficient amines. nih.gov

| Coupling Reagents | Mechanism/Key Features | Typical Application | Reference |

|---|---|---|---|

| DCC/HOBt | Forms an active HOBt ester, minimizes racemization. DCU byproduct precipitates. | Solution-phase peptide synthesis and general amidation. | peptide.comnih.gov |

| DIC/HOBt | Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble. | Solid-phase peptide synthesis. | peptide.com |

| EDC/HOBt | Water-soluble carbodiimide (B86325) and byproduct, allowing for aqueous workup. | Bioconjugation and synthesis of amides from electron-deficient amines. | peptide.comnih.gov |

| EDC/DMAP/cat. HOBt | DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion. | Coupling of challenging substrates, including electron-deficient amines. | nih.gov |

Nucleophilic Substitution Reactions

While the isoxazole ring is generally considered an electron-rich aromatic system, it can be rendered susceptible to nucleophilic substitution reactions by the presence of strong electron-withdrawing groups. For instance, a nitro group at the 5-position of the isoxazole ring can be displaced by various nucleophiles in an SNAr (nucleophilic aromatic substitution) reaction. researchgate.netrsc.org This allows for the introduction of a wide range of functional groups at this position. Although the parent compound is this compound, this chemistry highlights the potential for functionalization of the isoxazole core. In a different context, a nucleophilic substitution reaction was employed as a more efficient alternative to reductive amination in the synthesis of certain trisubstituted isoxazoles, where an alcohol was converted to a mesylate in situ, followed by displacement with an aniline. nih.govacs.org

Oxidation and Reduction Pathways

The isoxazole ring can undergo various oxidation and reduction reactions, often leading to ring-opening. The N-O bond is the weakest bond in the ring and is susceptible to cleavage under reductive or photolytic conditions. wikipedia.orgacs.org For example, hydrogenation of a 5-(benzoyloxymethyl)isoxazole-3-carboxylate derivative over a palladium on charcoal catalyst resulted in a domino reaction involving deoxygenation followed by reductive opening of the isoxazole ring to yield an enaminone. mdpi.com Similarly, the reductive ring opening of the isoxazole moiety in the drug razaxaban (B1200500) has been identified as a major metabolic pathway, catalyzed by NADH-dependent reductases. nih.gov Photolysis of isoxazoles under UV irradiation can also induce N-O bond cleavage, leading to rearrangement to an oxazole via an azirine intermediate. wikipedia.org While the isoxazole ring is relatively stable to oxidation, strong oxidizing conditions can lead to degradation. The side chains attached to the isoxazole ring can typically be oxidized or reduced using standard synthetic methodologies, provided the reagents are compatible with the isoxazole core.

Functionalization at Other Positions of the Isoxazole Ring (e.g., C-4, C-5)

While the C-3 position of the isoxazole ring is often occupied by the carboxylic acid group in the target scaffold, the functionalization of the C-4 and C-5 positions is crucial for modulating the physicochemical and pharmacological properties of the molecule. Direct functionalization of these positions can be challenging due to the isoxazole ring's lability, particularly under basic conditions, which often precludes deprotonation and subsequent electrophilic trapping strategies. nanobioletters.com Consequently, modern synthetic methods, such as transition metal-catalyzed C-H activation and cross-coupling reactions, have become indispensable for introducing substituents at these sites. rsc.orgresearchgate.net

Palladium-Catalyzed Diarylation at C-4 and C-5

A significant advancement in the functionalization of isoxazole-3-carboxylates is the palladium-catalyzed direct C-4,C-5 diarylation through a double C-H bond functionalization. researchgate.net This methodology provides a direct route to poly-substituted isoxazoles from readily available starting materials. Research has demonstrated that ethyl isoxazole-3-carboxylate, which has unsubstituted C-4 and C-5 positions, can undergo double arylation with aryl bromides. researchgate.net

The reaction conditions are critical for achieving high yields of the diarylated product. Typically, the reaction employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand, a base like potassium carbonate (K₂CO₃), and an additive such as pivalic acid in a high-boiling solvent like N,N-dimethylacetamide (DMA). researchgate.net

The scope of this diarylation is quite broad, tolerating a variety of functional groups on the aryl bromide, particularly at the meta and para positions. These include electron-withdrawing groups (nitrile, acetyl, formyl, benzoyl, trifluoromethyl) and electron-donating groups (methoxy), as well as halogens (chloro, fluoro). researchgate.net However, the reaction shows different selectivity with ortho-substituted aryl bromides, often resulting in mixtures of mono- and diarylated products. researchgate.net

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | Ethyl 4,5-bis(4-cyanophenyl)isoxazole-3-carboxylate | 85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Ethyl 4,5-bis(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate | 76 |

| 3 | 1-Bromo-4-fluorobenzene | Ethyl 4,5-bis(4-fluorophenyl)isoxazole-3-carboxylate | 71 |

| 4 | 1-Bromo-4-methoxybenzene | Ethyl 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylate | 66 |

| 5 | 1-Bromo-3-chlorobenzene | Ethyl 4,5-bis(3-chlorophenyl)isoxazole-3-carboxylate | 80 |

| 6 | 4'-Bromoacetophenone | Ethyl 4,5-bis(4-acetylphenyl)isoxazole-3-carboxylate | 78 |

Table 1: Scope of the Pd-catalyzed direct C-4,C-5 diarylation of ethyl isoxazole-3-carboxylate. Data sourced from research findings. researchgate.net

Selective Functionalization at the C-4 Position

The C-4 position of the isoxazole ring can be selectively functionalized using various methods. One notable example is electrophilic fluorination. 3,5-disubstituted isoxazoles can be fluorinated at the C-4 position using reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). rsc.org This reaction provides a direct method for introducing a fluorine atom, a common substituent in medicinal chemistry for modulating metabolic stability and binding affinity. The reaction yields can be modest, and the use of excess Selectfluor™ can lead to further reaction, yielding difluoro and monofluoro substituted isoxazolines. rsc.org

Selective Functionalization at the C-5 Position

The C-5 position can also be targeted for functionalization. For instance, C-H arylation of 3,4-disubstituted isoxazoles at the C-5 position has been achieved using palladium catalysis. rsc.org This reaction typically involves a ligand such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz) that facilitates the coupling of the isoxazole with aryl iodides to furnish the C-5 arylated product. rsc.org Furthermore, intramolecular electrophilic aromatic substitution (SEAr) reactions at the C-5 position of isoxazoles have been accomplished using a cationic gold(I) catalyst, leading to the synthesis of isoxazole-containing fused heterocycles. researchgate.net

| Position | Reaction Type | Reagents/Catalyst | Substrate Scope | Ref. |

| C-4 & C-5 | Double C-H Arylation | Pd(OAc)₂, K₂CO₃, Pivalic acid | Ethyl isoxazole-3-carboxylate | researchgate.net |

| C-4 | Electrophilic Fluorination | Selectfluor™ | 3,5-Disubstituted isoxazoles | rsc.org |

| C-5 | C-H Arylation | Pd catalyst, dppBz ligand | 3,4-Disubstituted isoxazoles | rsc.org |

| C-5 | Intramolecular SEAr | Cationic gold(I) catalyst | 4-Heteroatom substituted isoxazoles | researchgate.net |

Table 2: Summary of Methodologies for C-4 and C-5 Functionalization of the Isoxazole Ring.

These advanced methodologies for functionalizing the C-4 and C-5 positions provide essential tools for creating a diverse library of isoxazole-3-carboxylic acid derivatives, enabling detailed structure-activity relationship (SAR) studies. nih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butyl Isoxazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For 5-(tert-butyl)isoxazole-3-carboxylic acid, 1D and 2D NMR experiments provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the symmetry and electronic nature of the molecule. It typically displays three distinct signals corresponding to the different proton environments.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 10-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Isoxazole (B147169) Ring Proton (H4): The proton at the C4 position of the isoxazole ring appears as a sharp singlet, generally observed between δ 6.0-7.0 ppm. sciarena.com Its chemical shift is influenced by the aromatic character of the heterocyclic ring and the electronic effects of the adjacent substituents.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm. This signal's integration value of 9H is a key identifier for the tert-butyl group.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Isoxazole H4 | 6.0 - 7.0 | Singlet | 1H |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, confirming the presence of eight carbon atoms in unique chemical environments.

Carboxyl Carbon (-COOH): This carbon is typically observed in the highly deshielded region of δ 160-170 ppm.

Isoxazole Ring Carbons (C3, C4, C5): The three carbons of the isoxazole ring exhibit characteristic chemical shifts. C3 and C5, being attached to the electronegative oxygen and nitrogen atoms, are found further downfield (typically δ 155-175 ppm) compared to C4 (typically δ 100-110 ppm). The substitution pattern significantly influences these values. researchgate.net

Tert-butyl Carbons (-C(CH₃)₃): The spectrum shows two signals for this group: one for the quaternary carbon attached to the isoxazole ring (around δ 30-35 ppm) and another for the three equivalent methyl carbons (around δ 28-30 ppm).

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 170 |

| Isoxazole C5 | 170 - 175 |

| Isoxazole C3 | 155 - 160 |

| Isoxazole C4 | 100 - 110 |

| -C(CH₃)₃ | 30 - 35 |

| -C(CH₃)₃ | 28 - 30 |

While 1D NMR spectra are highly informative, 2D NMR techniques are employed for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected, confirming the isolated nature of the three proton spin systems (COOH, H4, and tert-butyl).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would show a cross-peak between the H4 signal and the C4 signal, and another between the tert-butyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The tert-butyl protons correlating to the C5 carbon and the quaternary carbon of the tert-butyl group.

The H4 proton correlating to the C3 and C5 carbons. These correlations are definitive proof of the substituent positions on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For derivatives, NOESY can be crucial for determining stereochemistry and conformation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₁NO₃, Molecular Weight: 169.18 g/mol ), electrospray ionization (ESI) would typically show the molecular ion peak [M+H]⁺ at m/z 170 or [M-H]⁻ at m/z 168.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The tert-butyl group is prone to fragmentation to form a stable tertiary carbocation. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This results in a prominent peak at m/z 154 ([M-15]⁺), corresponding to the formation of a stable cation. This is a characteristic fragmentation for tert-butyl substituted compounds. researchgate.net

Loss of the entire tert-butyl group (•C₄H₉): This would lead to a fragment at m/z 112 ([M-57]⁺).

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 125 ([M-44]⁺).

Cleavage of the carboxylic acid group: Loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH) can lead to peaks at m/z 152 ([M-17]⁺) and m/z 124 ([M-45]⁺), respectively. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad |

| Aliphatic C-H | Stretch | 2900 - 3000 | Medium-Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Isoxazole Ring C=N | Stretch | 1600 - 1650 | Medium |

| Isoxazole Ring C=C | Stretch | 1550 - 1600 | Medium |

| Isoxazole Ring N-O | Stretch | 1400 - 1450 | Medium |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong carbonyl (C=O) absorption confirms its presence. The various stretches associated with the isoxazole ring provide a fingerprint for the heterocyclic core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov If suitable crystals of this compound can be grown, this technique would yield a three-dimensional model of the molecule in the solid state. researchgate.net

The analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for the entire molecule, confirming the geometry of the isoxazole ring and the tert-butyl group.

Conformational details, such as the torsion angles between the carboxylic acid group and the isoxazole ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid moieties, which typically form dimeric structures.

This data serves as the ultimate benchmark for structural confirmation, complementing the information derived from spectroscopic methods. mdpi.com

Chromatographic Purity Assessment (e.g., HPLC, GC with derivatization)

The assessment of purity for pharmaceutical intermediates and active compounds like this compound is critical for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often requiring a derivatization step for non-volatile analytes, are the principal techniques employed for this purpose. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis for isoxazole carboxylic acids due to its versatility and applicability to a wide range of polar and non-polar compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. The acidic nature of the carboxyl group necessitates the use of an acidic modifier in the mobile phase to suppress its ionization and achieve sharp, symmetrical peaks.

Detailed research findings for a typical RP-HPLC method for purity assessment are presented below. The method is designed to separate the target compound from potential starting materials, intermediates, and by-products.

| Parameter | Condition |

|---|---|

| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) | %B 0 | 30 15 | 80 20 | 80 22 | 30 25 | 30 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |

Under these conditions, this compound typically elutes with a retention time that allows for clear separation from other components in the sample matrix. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. Silylation is a common derivatization technique where the active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

The resulting TMS ester of this compound is significantly more volatile and can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Detailed research findings for a typical GC method following derivatization are outlined below.

| Parameter | Condition |

|---|---|

| Derivatization Procedure | |

| Sample Amount | ~1 mg of this compound |

| Solvent | 100 µL Pyridine |

| Derivatizing Reagent | 100 µL N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | Heat at 70 °C for 30 minutes |

| GC-FID Conditions | |

| Instrumentation | Agilent 7890B GC System or equivalent |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 100 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This GC method allows for the accurate determination of the purity of this compound by separating its TMS derivative from any derivatized impurities. The choice between HPLC and GC with derivatization often depends on the nature of the expected impurities and the specific requirements of the analysis. Both techniques, when properly validated, provide reliable and accurate assessments of the chromatographic purity of the compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. Such studies typically involve methods like Density Functional Theory (DFT) to elucidate electronic structure, reactivity, and orbital characteristics.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Conformational Analysis and Energy Landscapes

Computational studies are pivotal in elucidating the conformational preferences and energy landscapes of 5-(tert-butyl)isoxazole-3-carboxylic acid. The geometry of the molecule is largely dictated by the interplay between the planar isoxazole (B147169) ring and its bulky tert-butyl and functional carboxylic acid substituents.

Similarly, the tert-butyl group at the C5 position, while conformationally less complex due to the symmetry of the group, significantly influences the molecule's steric profile. Its bulk can affect how the molecule docks into a protein's active site. Theoretical calculations, such as those using Density Functional Theory (DFT), can map the potential energy surface associated with the rotation of these substituent groups. researchgate.net These energy landscapes help identify the lowest energy (most stable) conformers and the energy barriers between different conformations. For instance, studies on similar substituted isoxazoles have used computational methods to compare X-ray crystallographic data with calculated structures, confirming the reliability of theoretical models in predicting molecular geometry. mdpi.com

Table 1: Predicted Conformational Data for Isoxazole Derivatives

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| Isoxazole Ring Planarity | Deviation from a flat plane for the five-membered ring. | Generally planar to near-planar, with minor deviations. nih.gov |

| C3-COOH Dihedral Angle | Rotation of the carboxylic acid group relative to the ring. | Energy minima often correspond to planar or near-planar arrangements to maximize conjugation, with steric factors causing slight torsions. |

| C5-tBu Group Orientation | Steric influence of the tert-butyl group. | Acts as a rigid, bulky group that restricts access to one face of the isoxazole ring. |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models are instrumental in understanding the structure-activity relationships (SAR) of isoxazole derivatives, including this compound. These studies help rationalize the observed biological activities of a series of compounds and guide the design of new, more potent analogues.

Molecular docking simulations are commonly used to predict the binding mode of isoxazole-containing ligands within the active site of a biological target. For example, in studies of isoxazoles as inhibitors of specific enzymes, docking can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The carboxylic acid moiety at the C3 position is frequently identified as a critical hydrogen bond donor and acceptor, interacting with polar residues in a protein's binding pocket. acs.org The tert-butyl group at the C5 position often contributes to binding affinity through hydrophobic interactions, fitting into lipophilic pockets within the receptor. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. For a series of active isoxazole compounds, a common pharmacophore might include a hydrogen bond acceptor (the carboxylic acid's carbonyl oxygen), a hydrogen bond donor (the carboxylic acid's hydroxyl group), and a hydrophobic feature (the tert-butyl group). umt.edu

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For isoxazole derivatives, descriptors such as lipophilicity (logP), molecular weight, and electronic properties are used to build predictive QSAR models. These models have shown that modifications at the C3 and C5 positions significantly impact activity. nih.govnih.gov For instance, SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives revealed that the tert-butyl group was important for activity. nih.gov Similarly, research on trisubstituted isoxazoles as allosteric ligands highlighted the necessity of a hydrogen bond-donating moiety and the role of substituents in establishing specific polar interactions. nih.gov

Table 2: Summary of Computational SAR Findings for Substituted Isoxazoles

| Position | Substituent Feature | Predicted Role in Activity (based on computational models) | Reference |

|---|---|---|---|

| C3 | Carboxylic Acid | Forms key hydrogen bond interactions with target protein residues. | researchgate.net |

| C5 | Bulky/Hydrophobic Group (e.g., tert-butyl) | Engages in hydrophobic/van der Waals interactions, enhancing binding affinity and influencing selectivity. | nih.gov |

| C4 | Linker/Substituent | The flexibility and lipophilicity of linkers at this position can significantly influence potency. | nih.gov |

| Isoxazole Ring | Heterocyclic Core | Acts as a rigid scaffold to orient substituents for optimal interaction with the target. | researchgate.net |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico models are widely employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby reducing late-stage failures. Numerous studies on isoxazole derivatives have utilized computational tools like SwissADME and pkCSM to evaluate their drug-likeness and pharmacokinetic profiles. researchgate.netnih.govmdpi.comresearchgate.net

These predictive models assess various physicochemical and pharmacokinetic parameters:

Lipinski's Rule of Five: This rule evaluates drug-likeness based on molecular weight (MW ≤ 500 Da), lipophilicity (logP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). Isoxazole derivatives are often designed to comply with these rules to ensure good oral bioavailability. researchgate.netresearchgate.net

Solubility and Permeability: Models predict aqueous solubility (logS) and permeability through biological membranes, such as the Caco-2 cell model for intestinal absorption. researchgate.net

Distribution: Predictions include plasma protein binding and blood-brain barrier (BBB) penetration, which are crucial for a compound's distribution throughout the body.

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Toxicity: Computational predictions can flag potential liabilities such as AMES toxicity (mutagenicity) or hepatotoxicity. mdpi.com

Table 3: Predicted ADME Properties for Isoxazole-based Compounds

| ADME Parameter | Property Predicted | General Finding for Isoxazole Derivatives | Reference |

|---|---|---|---|

| Drug-Likeness | Compliance with Lipinski's Rule of Five | Generally high compliance, suggesting good potential for oral bioavailability. | researchgate.netmdpi.com |

| Absorption | Intestinal Absorption & Caco-2 Permeability | Often predicted to have good intestinal absorption. | researchgate.net |

| Metabolism | Inhibition of CYP Enzymes | Variable; depends on the specific substituents on the isoxazole core. | researchgate.net |

| Toxicity | AMES Mutagenicity & Hepatotoxicity | Frequently predicted to be non-mutagenic and have a low risk of hepatotoxicity. | mdpi.com |

| Bioavailability | Bioavailability Score | Often possess favorable bioavailability radar plots and scores in predictive models. | nih.gov |

Pharmacological and Biological Investigations

In Vitro Biological Activity Profiling

The in vitro evaluation of 5-(tert-butyl)isoxazole-3-carboxylic acid derivatives has revealed a spectrum of biological actions, from enzyme inhibition to antimicrobial effects. These studies are crucial in identifying lead compounds for further development.

Enzyme Inhibition Assays

Derivatives of isoxazole-3-carboxylic acid have been investigated for their ability to inhibit various enzymes implicated in disease.

Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout. nih.govmdpi.com A series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel XO inhibitors. nih.gov One of the most potent compounds in this series, 6c , demonstrated an IC50 value of 0.13 μM, which was significantly more potent than the standard drug allopurinol (B61711) (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies revealed that compound 6c acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

FMS-like Tyrosine Kinase-3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. nih.gov While direct inhibition by this compound isn't specified, the broader class of isoxazole-containing compounds has been explored. Histone deacetylase inhibitors (HDACi) can induce the degradation of mutated FLT3, and combining FLT3 inhibitors with HDACi has shown synergistic effects in killing leukemia cells with mutant FLT3. nih.govresearchgate.net

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being investigated as anticancer agents. nih.govresearchgate.net The combination of class I HDAC inhibitors with FLT3 inhibitors has been shown to synergistically induce apoptosis in AML cells that carry hyperactive FLT3 mutations. researchgate.net

Receptor Binding Assays

The interaction of isoxazole (B147169) derivatives with specific receptors has been a key area of investigation, particularly in the context of autoimmune diseases.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. nih.govresearchgate.net Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for RORγt. nih.govresearchgate.netacs.org Optimization of an initial lead compound, FM26 , led to derivatives with a roughly 10-fold increase in potency, exhibiting low nanomolar activity and significant cellular efficacy. nih.govresearchgate.net These compounds represent a promising chemotype for the development of selective allosteric modulators targeting RORγt. nih.govresearchgate.net

Cell-Based Assays

The anti-proliferative and cytotoxic effects of isoxazole derivatives have been evaluated against various cancer cell lines.

Anti-proliferative and Cytotoxic Activity: A series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic activity against several human cancer cell lines. najah.edu Notably, compounds 2d and 2e were the most active against liver cancer cells (Hep3B), with IC50 values of approximately 23 μg/ml. najah.edu Compound 2d also showed the highest activity against cervical cancer cells (HeLa) with an IC50 of 15.48 μg/ml, while compound 2a was most effective against breast cancer cells (MCF-7) with an IC50 of 39.80 μg/ml. najah.edu In another study, novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were synthesized, and compound 4n showed potent cytotoxicity against four human cancer cell lines (A549, COLO 205, MDA-MB 231, and PC-3) with IC50 values below 12 μM. nih.gov

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 2d | Hep3B | ~23 |

| 2e | Hep3B | ~23 |

| 2d | HeLa | 15.48 |

| 2a | MCF-7 | 39.80 |

| 4n | A549, COLO 205, MDA-MB 231, PC-3 | < 12 (μM) |

Antimicrobial and Antitubercular Efficacy

A significant body of research has focused on the potential of isoxazole derivatives as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Antitubercular Activity: Several series of isoxazole derivatives have demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv. unifi.it A series of 5-aryl and 5-arylethenylisoxazole carboxylates exhibited minimum inhibitory concentrations (MIC) in the low micromolar range (2.3–11.4 μM). unifi.it Furthermore, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed potent growth inhibitory activity against M. tuberculosis strains. nih.gov These compounds were found to have low cytotoxicity towards eukaryotic cells and high selectivity. nih.gov Subsequent medicinal chemistry efforts led to improved compounds like 42g and 42l , which maintained good antitubercular activity while showing enhanced metabolic stability. nih.gov

Mechanistic Studies of Biological Action

Understanding the molecular targets and pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

Elucidation of Molecular Targets and Pathways

Pantothenate Synthetase (PS) Inhibition: A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives have been identified as novel and potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS). acs.orgnih.gov This enzyme is a potential target for new antitubercular drugs, including those effective against non-replicating persistent forms of the bacteria. acs.orgnih.gov The pantothenate synthetase pathway is absent in humans, making it an attractive target for selective drug development. acs.org

Xanthine Oxidase Inhibition Mechanism: Molecular docking studies of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives have provided insights into their binding mode with xanthine oxidase. The potent inhibitor 6c was shown to retain key interactions similar to the known inhibitor febuxostat (B1672324) at the enzyme's binding site. nih.gov Additionally, it formed new hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues Ser876 and Thr1010, which may contribute to its enhanced inhibitory activity. nih.gov

Identification of Key Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The molecular interactions of this compound and its derivatives with biological targets are crucial for their activity. The distinct chemical features of the molecule—the carboxylic acid group, the isoxazole ring, and the tert-butyl group—each contribute to its binding profile through various non-covalent interactions.

Hydrogen Bonding: The carboxylic acid moiety is a primary site for hydrogen bonding. In studies of related trisubstituted isoxazoles designed as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the carboxylic acid group was observed to form significant hydrogen bond interactions with the side chain of a glutamine residue (Gln329) and the backbone nitrogens of two other amino acids (Phe498 and Ala497). nih.govacs.org The isoxazole ring itself also participates in these interactions. The nitrogen atom of the isoxazole ring is generally a better hydrogen bond acceptor than the oxygen atom. researchgate.net In molecular docking studies of isoxazole-based xanthine oxidase inhibitors, hydrogen bonds were observed between the oxygen atom of the isoxazole ring and the amino acid residues Ser876 and Thr1010. nih.gov

Hydrophobic Interactions: The tert-butyl group is a bulky, nonpolar moiety that primarily engages in hydrophobic interactions. This group can fit into hydrophobic pockets within a protein's binding site, displacing water molecules and contributing favorably to the binding energy. These interactions are fundamental for anchoring the ligand in the correct orientation for other interactions to occur. cambridgemedchemconsulting.com

These key interactions are summarized in the table below.

| Molecular Moiety | Type of Interaction | Interacting Partner (Example) |

| Carboxylic Acid | Hydrogen Bonding | Amino acid side chains (e.g., Gln) and backbone N-H groups. nih.govacs.org |

| Isoxazole Ring | Hydrogen Bonding | Amino acid residues (e.g., Ser, Thr). nih.gov |

| Tert-butyl Group | Hydrophobic Interactions | Hydrophobic pockets in protein binding sites. |

Enzyme Kinetics (e.g., mixed-type inhibition)

Enzyme kinetic studies help to elucidate the mechanism by which a compound inhibits its target. For derivatives of isoxazole carboxylic acid, mixed-type inhibition has been identified as a relevant mechanism.

Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site (an allosteric site). youtube.comyoutube.com Unlike a pure noncompetitive inhibitor, a mixed-type inhibitor has different affinities for the free enzyme and the enzyme-substrate complex. youtube.com This mode of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) and a change (either an increase or a decrease) in the Michaelis constant (Km), which reflects the substrate's apparent affinity for the enzyme. youtube.comyoutube.com

A study on a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase (XO) inhibitors found that the most potent compound acted as a mixed-type inhibitor. nih.gov This finding suggests that the compound binds to an allosteric site on xanthine oxidase, interfering with its catalytic function through a mechanism that is not purely competitive with the substrate. nih.gov

Effects on Cellular Processes (e.g., cell proliferation, survival, apoptosis, gene expression)

Derivatives of isoxazole have demonstrated significant effects on critical cellular processes, particularly those related to cancer progression, such as cell proliferation, survival, and apoptosis (programmed cell death).

Cell Proliferation and Apoptosis: Numerous studies have shown that synthetic isoxazole derivatives possess potent antiproliferative and pro-apoptotic activities in various cancer cell lines. nih.govnih.gov For instance, certain novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were effective at inhibiting the growth of human erythroleukemic (K562) and glioblastoma (U251-MG, T98G) cells. nih.govresearchgate.net The mechanism of cell death was shown to be the induction of both early and late stages of apoptosis. nih.gov

Gene Expression: The pro-apoptotic effects of these compounds are often linked to changes in the expression of genes that regulate cell death and survival. Treatment with related compounds has been shown to cause an upregulation of pro-apoptotic genes, such as those in the caspase family (e.g., caspase-3, caspase-6) and the Bcl-2 family (e.g., BAX, BAK). researchgate.net Concurrently, a significant downregulation of anti-apoptotic genes like BCL-2L1 and p53, as well as cell survival genes such as VEGF and COX-2, has been observed. researchgate.net This shift in the balance of pro- and anti-apoptotic gene expression pushes the cell toward programmed cell death.

The following table summarizes the observed cellular effects of certain isoxazole derivatives.

| Cellular Process | Effect | Target Cell Lines (Examples) | Associated Gene Expression Changes |

| Cell Proliferation | Inhibition | K562 (erythroleukemia), U251-MG, T98G (glioblastoma). nih.govnih.gov | Downregulation of survival genes (VEGF, COX-2). researchgate.net |

| Apoptosis | Induction | K562, U251-MG, T98G. nih.govresearchgate.net | Upregulation of caspases, BAX, BAK; Downregulation of BCL-2L1. researchgate.net |

| Cell Survival | Inhibition | Non-small cell lung cancer. researchgate.net | Downregulation of p53, BCL-2L1. researchgate.net |

In Vivo Preclinical Evaluation (if applicable to related compounds)

While in vivo data for this compound itself is limited, preclinical evaluations of structurally related compounds provide valuable insights into the potential therapeutic applications and behavior of this chemical class in living organisms.

Animal Models for Disease States (e.g., tumor regression in xenograft models, anti-inflammatory activity)

Animal models are essential for evaluating the efficacy of drug candidates in a physiological setting. Compounds containing the 5-tert-butyl-isoxazole moiety have been assessed in various disease models.

Oncology: A potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, AC220, which incorporates a 5-tert-butyl-isoxazol-3-yl group, demonstrated superior efficacy and tolerability in tumor xenograft models of acute myeloid leukemia (AML). nih.gov In these models, human cancer cells are implanted into immunocompromised mice to study tumor growth and regression following treatment.

Pain and Inflammation: Other isoxazole derivatives have been evaluated in models of pain and inflammation. For example, isoxazole carboxamides have been screened for analgesic activity using the acetic acid-induced writhing assay and the hot plate test in mice. researchgate.net

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME), while pharmacodynamics (PD) relates to the drug's effect on the body. These assessments are critical for determining a compound's potential for clinical development.

Studies on related compounds have provided key PK insights. For instance, the FLT3 inhibitor AC220 was found to have an excellent PK profile, which was a significant improvement over an earlier series of compounds that had suboptimal oral PK properties. nih.gov Another study investigated the metabolism of a GABA(A) α5 inverse agonist containing a tert-butyl isoxazole structure in rats. nih.gov This investigation characterized the in vivo metabolic pathways, identifying an unusual oxidation of the compound's core scaffold by the enzyme aldehyde oxidase. nih.gov Such studies are crucial for understanding a compound's metabolic stability and potential drug-drug interactions.

Toxicological Profiles and Safety Assessments

Toxicological studies are performed to identify potential adverse effects of a compound. For the FLT3 inhibitor AC220, preclinical assessments in tumor xenograft models showed superior tolerability. nih.gov This compound later demonstrated a desirable safety profile in human clinical trials, highlighting the potential for isoxazole-containing structures to be developed into safe and effective medicines. nih.gov Comprehensive toxicological profiles involve a battery of tests to assess effects on various organ systems, but specific public data for many early-stage isoxazole derivatives remains limited.

Q & A